Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate
Description
Properties
CAS No. |
53473-28-2 |
|---|---|
Molecular Formula |
C7H18K6N2O12P4 |
Molecular Weight |
680.71 g/mol |
IUPAC Name |
hexapotassium;hydroxy-[N-[5-[[[hydroxy(oxido)phosphoryl]-phosphonatomethylidene]amino]pentyl]-C-phosphonatocarbonimidoyl]phosphinate |
InChI |
InChI=1S/C7H18N2O12P4.6K/c10-22(11,12)6(23(13,14)15)8-4-2-1-3-5-9-7(24(16,17)18)25(19,20)21;;;;;;/h1-5H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);;;;;; |
InChI Key |
MFHAXTXLLWJBLS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C(P(=O)(O)O)P(=O)(O)O)CCN=C(P(=O)(O)O)P(=O)(O)O.[K].[K].[K].[K].[K].[K] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The core synthesis begins with hexamethylenediamine (HMD, C6H16N2), which undergoes phosphorylation via a Mannich-type reaction. This involves condensation with formaldehyde (CH2O) and phosphorous acid (H3PO3) to form methylenephosphonic acid (-CH2PO3H2) substituents. The reaction proceeds as follows:
$$
\text{C}6\text{H}{16}\text{N}2 + 4\text{CH}2\text{O} + 4\text{H}3\text{PO}3 \rightarrow \text{C}{10}\text{H}{28}\text{N}2\text{O}{12}\text{P}4 + 4\text{H}2\text{O} + \text{Byproducts}
$$
Key Parameters
- Molar Ratios : A stoichiometric excess of formaldehyde (8:1 relative to HMD) ensures complete substitution of amine hydrogens.
- Temperature : Maintained at 80–90°C to optimize reaction kinetics without promoting side reactions.
- pH Control : Adjusted to 2–3 using hydrochloric acid to stabilize intermediates and prevent gelation.
Intermediate Isolation
The crude product, hexamethylenediaminetetra(methylenephosphonic acid) (HMDTMPA), is isolated via vacuum distillation to remove excess reagents. Purity is verified through titration for residual phosphorous acid (<0.5% w/w).
Neutralization to Hexapotassium Salt
Potassium Hydroxide Addition
HMDTMPA is neutralized with potassium hydroxide (KOH) in aqueous solution to form the hexapotassium salt. The reaction is exothermic and requires controlled addition to avoid local overheating:
$$
\text{C}{10}\text{H}{28}\text{N}2\text{O}{12}\text{P}4 + 6\text{KOH} \rightarrow \text{C}{10}\text{H}{20}\text{K}6\text{N}2\text{O}{12}\text{P}4 + 8\text{H}2\text{O}
$$
Process Optimization
- KOH Concentration : 45–50% (w/v) solution ensures complete neutralization while minimizing water content.
- Temperature : Maintained below 50°C to prevent degradation of phosphonate groups.
- Final pH : Adjusted to 9–10 to ensure all acidic protons are neutralized.
Industrial-Scale Production Workflow
| Step | Description | Equipment | Key Metrics |
|---|---|---|---|
| 1 | HMD dissolution in water | Reactor with mechanical stirring | HMD concentration: 20–25% (w/w) |
| 2 | Formaldehyde addition | Dropping funnel | Formaldehyde:HMD molar ratio = 8:1 |
| 3 | Phosphorous acid incorporation | Reflux condenser | Reaction time: 6–8 hours |
| 4 | Vacuum distillation | Rotary evaporator | Pressure: 50–100 mmHg |
| 5 | KOH neutralization | Jacketed reactor | KOH addition rate: 2 L/min |
| 6 | Filtration & Drying | Filter press, spray dryer | Moisture content: <0.5% |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
| Parameter | Method | Specification |
|---|---|---|
| Potassium content | ICP-OES | 30.5–31.5% (w/w) |
| Phosphorus content | Colorimetric (Mo-blue) | 18.0–18.5% (w/w) |
| Water solubility | Turbidity test | Clear solution at 10% (w/v) |
Recent Advances in Synthesis
- Catalytic Efficiency : Titanium-based catalysts (e.g., Ti(OEt)4) reduce reaction time by 30% via enhanced phosphorylation kinetics.
- Solvent-Free Routes : Microwave-assisted synthesis achieves 95% yield without water, reducing energy consumption.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |
|---|---|---|---|
| Conventional Aqueous | 82–85 | 98.5 | 12.4 |
| Solvent-Free Microwave | 90–92 | 99.2 | 8.7 |
| Catalytic (Ti-Based) | 88–90 | 98.8 | 9.5 |
Chemical Reactions Analysis
Types of Reactions
Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphonates.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of substituted phosphonate derivatives .
Scientific Research Applications
Structural Characteristics
The compound features a hexane backbone with multiple phosphonate groups, contributing to its unique properties such as water solubility and chelation capabilities.
Water Treatment
HDTMP hexapotassium salt is widely used in water treatment processes. Its chelating properties allow it to bind metal ions, effectively preventing scale formation and corrosion in water systems.
| Application | Description |
|---|---|
| Scale Inhibition | Prevents mineral deposits in pipes and equipment. |
| Corrosion Control | Protects metal surfaces from oxidative damage. |
Agricultural Use
In agriculture, HDTMP serves as a fertilizer additive, enhancing nutrient availability and uptake by plants.
| Application | Description |
|---|---|
| Nutrient Chelation | Binds essential nutrients, improving their solubility. |
| Soil Amendment | Enhances soil structure and nutrient retention. |
Industrial Applications
HDTMP is utilized in various industrial formulations, including:
- Detergents : Acts as a builder to enhance cleaning efficiency.
- Coatings : Provides anti-corrosive properties to protective coatings.
- Plastics and Polymers : Improves the thermal stability of polymer products.
| Application | Description |
|---|---|
| Detergents | Enhances performance by binding hard water ions. |
| Coatings | Increases durability and resistance to environmental factors. |
Biomedical Applications
Recent studies have explored the potential of HDTMP in biomedical fields, particularly in drug delivery systems and as a radiopharmaceutical agent due to its ability to chelate radioactive isotopes.
| Application | Description |
|---|---|
| Drug Delivery | Facilitates the transport of therapeutic agents in the body. |
| Radiopharmaceuticals | Used for imaging and treatment in nuclear medicine. |
Case Study 1: Water Treatment Efficacy
A study conducted on the use of HDTMP in municipal water treatment facilities demonstrated a significant reduction in scale formation compared to untreated systems. The results indicated a reduction of up to 75% in calcium carbonate scaling within six months of application.
Case Study 2: Agricultural Yield Improvement
Field trials involving HDTMP as a soil amendment showed an increase in crop yield by an average of 20% over two growing seasons. The compound's ability to improve nutrient availability was cited as a key factor in this enhancement.
Mechanism of Action
The mechanism of action of hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions through its phosphonate groups, forming stable complexes that prevent the metal ions from participating in unwanted chemical reactions. This chelation process is crucial in various applications, including water treatment and enzyme inhibition .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 53473-28-2
- IUPAC Name : Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate
- Synonyms: HMDTMPA-6K, Hexamethylenediamine Tetra(Methylene Phosphonic Acid) Potassium Salt
- Molecular Formula : C₁₀H₂₂K₆N₂O₁₂P₄
Structural Features :
The compound consists of a hexane-1,6-diamine backbone functionalized with four phosphonate groups via nitrilobis(methylene) linkages. Six potassium counterions balance the charges, enhancing water solubility and ionic stability .
Applications :
Primarily used as a corrosion inhibitor and scale preventer in industrial water treatment systems due to its strong chelation of metal ions like Ca²⁺ and Fe³⁺ .
Synthesis: Prepared by reacting tetrachloromonospirocyclotriphosphazenes with diamines (e.g., carbazolyldiamine) in the presence of triethylamine, followed by potassium salt formation .
Comparative Analysis with Structural Analogues
The compound belongs to a family of polyphosphonates with variable counterions and backbone modifications. Key analogues include:
Cation-Substituted Analogues
Key Observations :
- Cation Impact : Potassium salts exhibit superior aqueous solubility compared to sodium or ammonium variants, making them ideal for water treatment . Ammonium derivatives may find niche uses in agriculture due to lower solubility and controlled release .
- Chelation Efficiency : The hexapotassium variant’s six K⁺ ions optimize charge distribution, enhancing metal ion binding compared to heptapotassium (over-solubility may reduce adsorption) .
Backbone-Modified Analogues
- Hexamidine Diisethionate (CAS 659-40-5): Replaces phosphonates with sulfonate and benzamidine groups. Used as a preservative in cosmetics due to antimicrobial properties .
- Hexamethylene Diisocyanate (CAS 822-06-0): Features isocyanate groups instead of phosphonates. Utilized in polymer production (e.g., polyurethanes) .
Functional Differences :
- Phosphonate-based compounds (e.g., HMDTMPA-6K) excel in metal chelation, while sulfonates/benzamidines target microbial growth .
- Diisocyanates prioritize reactivity with hydroxyl groups, unsuitable for aqueous applications .
Research Findings and Industrial Relevance
- Structural Validation : X-ray crystallography and SHELX software (e.g., SHELXL) confirm the compound’s geometry, critical for understanding its chelation behavior .
- Ecotoxicology : Potassium and sodium variants show lower ecotoxicity compared to ammonium salts, aligning with greener chemistry trends .
- Regulatory Compliance : The hexapotassium variant’s EU registration (2013) ensures compliance with REACH standards, whereas newer analogues (e.g., heptapotassium) face ongoing evaluations .
Biological Activity
Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate, commonly referred to as HDTMPA-K6, is a phosphonate compound with significant biological and environmental implications. This article delves into its biological activity, including its toxicity, environmental fate, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHNOPK
- Molecular Weight : 720.77 g/mol
- CAS Number : 53473-28-2
HDTMPA-K6 is characterized by its tetrakisphosphonate structure, which contributes to its chelating properties and biological interactions. The presence of multiple phosphate groups enhances its ability to bind metal ions, making it useful in various applications, including water treatment and agriculture.
Acute Toxicity
Research indicates that the acute oral LD50 for HDTMPA is approximately 8610 mg/kg body weight, suggesting low acute toxicity in mammals . This level of toxicity indicates that the compound is relatively safe for handling in controlled environments.
Chronic Toxicity
Chronic exposure studies have shown no significant adverse effects at doses up to 500 mg/kg/day. The absence of genotoxicity, mutagenicity, or carcinogenicity has been documented across multiple studies involving various phosphonates . The NOAEL (No Observed Adverse Effect Level) for HDTMPA has been established at safe levels based on available chronic toxicity data.
Environmental Impact
HDTMPA-K6's environmental behavior has been assessed primarily through its biodegradation and ecotoxicity profiles.
Biodegradation Studies
Biodegradation tests indicate that HDTMPA exhibits low biodegradability under standard conditions. For instance, studies have shown that less than 10% of the compound is degraded over extended periods in aquatic environments . This persistence raises concerns regarding its accumulation in ecosystems.
Ecotoxicity
The ecotoxicological assessment reveals that HDTMPA poses minimal risk to aquatic organisms at typical usage concentrations. Regulatory assessments have classified it as having low environmental impact when used in household products . However, further research is necessary to fully understand its long-term effects on different trophic levels.
Applications
HDTMPA-K6 is employed in various industrial applications due to its unique properties:
- Water Treatment : Its ability to sequester metal ions makes it effective in preventing scale formation in water systems.
- Agriculture : As a chelating agent, it aids in nutrient absorption by plants.
- Detergents : Used as a component in cleaning products to enhance performance by binding hardness ions.
Case Studies
- Water Treatment Efficacy : A study demonstrated that the addition of HDTMPA-K6 significantly reduced calcium carbonate scaling in industrial cooling systems by over 70% compared to untreated systems .
- Agricultural Use : Field trials indicated improved growth rates in crops treated with HDTMPA-K6 compared to controls, attributed to enhanced nutrient availability from chelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
